molecular formula C10H17N3O2 B13634412 Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate

Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13634412
M. Wt: 211.26 g/mol
InChI Key: KGPJOYBUNOJFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-bromo-4-(4-methyl-1h-pyrazol-1-yl)butanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-chloropyrazol-1-yl)butanoate
  • Ethyl 2-amino-4-(4-phenylpyrazol-1-yl)butanoate
  • Ethyl 2-amino-4-(4-methyl-1h-imidazol-1-yl)butanoate

Uniqueness

Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-amino-4-(4-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-5-13-7-8(2)6-12-13/h6-7,9H,3-5,11H2,1-2H3

InChI Key

KGPJOYBUNOJFIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=C(C=N1)C)N

Origin of Product

United States

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